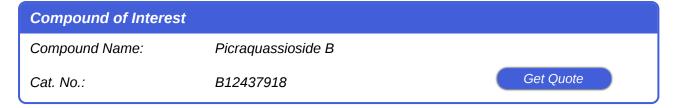


Spectroscopic Profile of Picraquassioside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Picraquassioside B**, a notable coumarin glycoside. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product in research and drug development endeavors.

Chemical Identity and Properties

Picraquassioside B is a phenolic glycoside isolated from the fruits of Cnidium monnieri. Its fundamental properties are summarized below:

Property	Value
Molecular Formula	C19H24O11
Molecular Weight	428.39 g/mol
CAS Number	169312-05-4
Class	Coumarin Glycoside / Benzofuran Glucoside

Spectroscopic Data

The structural elucidation of **Picraquassioside B** has been achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.



Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

lon	m/z [M+Na]+
Experimental	451

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of **Picraquassioside B**. The following data were recorded in Methanol-d₄ (CD₃OD).

Table 1: ¹H NMR Spectroscopic Data for **Picraquassioside B** (500 MHz, CD₃OD)



Position	δΗ (ррт)	Multiplicity	J (Hz)
Aglycone			
2	7.62	d	2.2
3	6.29	d	2.2
7	6.95	S	
8	2.91	t	7.6
9	2.65	t	7.6
6-OCH₃	3.90	s	
Glucose Moiety			-
1'	5.05	d	7.5
2'	3.52	m	_
3'	3.48	m	
4'	3.43	m	
5'	3.38	m	_
6'a	3.91	dd	12.1, 2.2
6'b	3.73	dd	12.1, 5.5

Table 2: ¹³C NMR Spectroscopic Data for Picraquassioside B (125 MHz, CD₃OD)



Position	δC (ppm)
Aglycone	
2	146.2
3	103.5
3a	146.8
4	114.9
5	140.0
6	153.1
7	114.1
7a	126.4
8	26.5
9	36.4
6-OCH₃	56.9
Glucose Moiety	
1'	102.8
2'	75.0
3'	78.1
4'	71.5
5'	78.4
6'	62.7

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization.



Isolation of Picraquassioside B

Picraquassioside B was isolated from the n-BuOH-soluble fraction of the fruits of Cnidium monnieri. The isolation process involved repeated column chromatography steps using silica gel, ODS, and Sephadex LH-20, followed by preparative HPLC to yield the pure compound.

Mass Spectrometry

High-resolution mass spectra were acquired on a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in methanol and introduced into the mass spectrometer. The data was recorded in positive ion mode, and the mass-to-charge ratio (m/z) of the sodium adduct [M+Na]+ was determined.

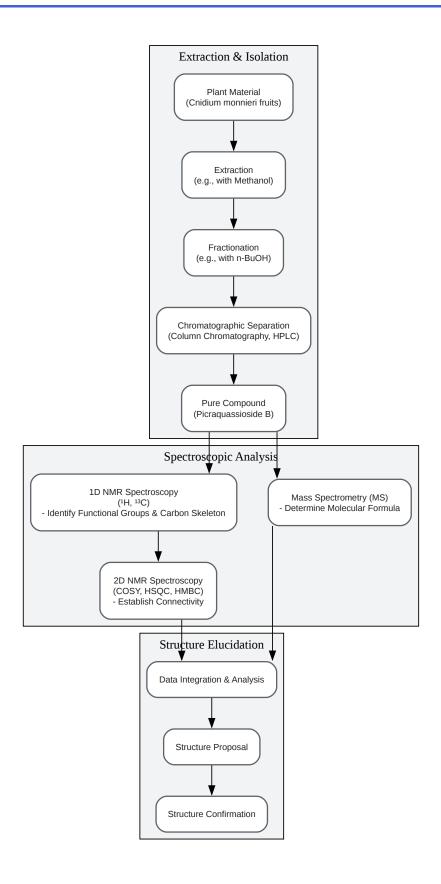
NMR Spectroscopy

NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated methanol (CD₃OD). 1 H NMR and 13 C NMR spectra were acquired using standard pulse sequences. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (CD₃OD: δ H 3.31, δ C 49.0). Coupling constants (J) are reported in Hertz (Hz). 2D NMR experiments, including COSY, HSQC, and HMBC, were performed to establish the connectivity and complete the structural assignment.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a natural product like **Picraquassioside B** is illustrated in the following diagram.





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Caption: General workflow for the isolation and structural elucidation of **Picraquassioside B**.







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